molecular formula C5H5BrN2O2 B2987544 Methyl 4-bromo-1H-imidazole-2-carboxylate CAS No. 1622843-37-1

Methyl 4-bromo-1H-imidazole-2-carboxylate

Cat. No.: B2987544
CAS No.: 1622843-37-1
M. Wt: 205.011
InChI Key: KGKFOCSHGUXYLA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C5H5BrN2O2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions.

Mechanism of Action

Target of Action

Methyl 4-bromo-1H-imidazole-2-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with target proteins or enzymes.

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways might be influenced .

Pharmacokinetics

The compound’s solubility and stability, which can impact its bioavailability, may be influenced by its chemical structure .

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound might have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, might also affect the compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1H-imidazole-2-carboxylate typically involves the bromination of an imidazole derivative followed by esterification. One common method includes the reaction of 4-bromo-1H-imidazole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride . The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products such as 4-azido-1H-imidazole-2-carboxylate or 4-thiocyanato-1H-imidazole-2-carboxylate can be formed.

    Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.

    Hydrolysis Products: Hydrolysis yields 4-bromo-1H-imidazole-2-carboxylic acid.

Scientific Research Applications

Methyl 4-bromo-1H-imidazole-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: It is employed in studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials

Properties

IUPAC Name

methyl 5-bromo-1H-imidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKFOCSHGUXYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622843-37-1
Record name Methyl 4-bromo-1H-imidazole-2-carboxylate
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